molecular formula C11H13BrFN B11739057 1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine

Katalognummer: B11739057
Molekulargewicht: 258.13 g/mol
InChI-Schlüssel: OOTQWVVMWRWRSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13BrFN. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclobutanemethanamine moiety.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl compounds on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific molecular pathways.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine can be compared with other similar compounds, such as:

  • 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine
  • 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine

These compounds share similar structural features but differ in the position of the halogen atoms or the size of the cycloalkane ring. The unique combination of bromine and fluorine atoms on the phenyl ring of this compound contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13BrFN

Molekulargewicht

258.13 g/mol

IUPAC-Name

[1-(4-bromo-3-fluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13BrFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI-Schlüssel

OOTQWVVMWRWRSC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CN)C2=CC(=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.